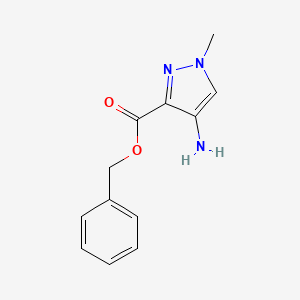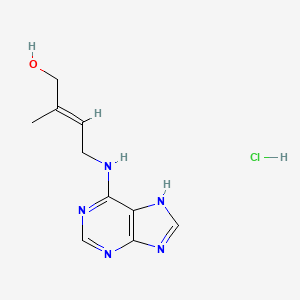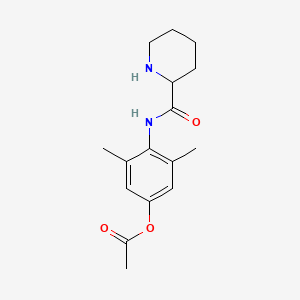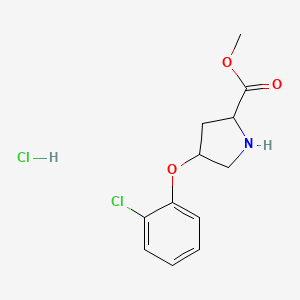
(3-Fluoropyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Fluoropyrrolidin-2-yl)methanol” is a chemical compound with the following IUPAC name: (6-bromo-3-fluoro-2-pyridinyl)methanol . Its empirical formula is C10H13FN2O, and its molecular weight is 196.22 g/mol . The compound contains a fluorine atom attached to a pyrrolidine ring.
Métodos De Preparación
Synthetic Routes:: Several methods exist for synthesizing fluoropyrrolidinylmethanol. One approach involves the fluorination of pyridine using complex AlF3 and CuF2 at elevated temperatures (450–500 °C), resulting in a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Additionally, 3-bromo-2-nitropyridine can react with Bu4N+~F~−~ in DMF at room temperature to form 2-fluoro-3-bromopyridine.
Industrial Production:: Information on large-scale industrial production methods for this specific compound is limited. research and development in this area may yield more efficient and scalable synthetic routes.
Análisis De Reacciones Químicas
Reactivity:: Fluoropyrrolidinylmethanol, due to the presence of the strong electron-withdrawing fluorine substituent, exhibits reduced basicity and lower reactivity compared to its chlorinated and brominated analogues. It can participate in various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions::Fluorination: AlF3, CuF2 (high temperature)
Substitution: Bu4N+~F~−~ (room temperature)
Major Products:: The primary products of these reactions are 2-fluoropyridine and 2,6-difluoropyridine.
Aplicaciones Científicas De Investigación
Fluoropyrrolidinylmethanol finds applications in various scientific fields:
Chemistry: As a building block for the synthesis of other fluorinated compounds.
Biology: Potential use in drug discovery due to its unique properties.
Medicine: Investigated as a potential imaging agent (e.g., F-substituted pyridines) for diagnostic purposes.
Mecanismo De Acción
The exact mechanism by which fluoropyrrolidinylmethanol exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing biological processes.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, researchers may explore similar compounds, such as other fluorinated pyridines or related heterocyclic structures, to highlight the uniqueness of fluoropyrrolidinylmethanol.
Propiedades
Fórmula molecular |
C5H10FNO |
|---|---|
Peso molecular |
119.14 g/mol |
Nombre IUPAC |
(3-fluoropyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-2-7-5(4)3-8/h4-5,7-8H,1-3H2 |
Clave InChI |
RFRYQAMOEBZDCZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C1F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B12106868.png)










![(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12106939.png)


